molecular formula C7H7NOS B14619178 2-Formylcyclopent-1-en-1-yl thiocyanate CAS No. 60145-45-1

2-Formylcyclopent-1-en-1-yl thiocyanate

Cat. No.: B14619178
CAS No.: 60145-45-1
M. Wt: 153.20 g/mol
InChI Key: PNTXONUGBRGERV-UHFFFAOYSA-N
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Description

2-Formylcyclopent-1-en-1-yl thiocyanate is an organic compound that features a thiocyanate functional group attached to a cyclopentene ring with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylcyclopent-1-en-1-yl thiocyanate typically involves the thiocyanation of cyclopentene derivatives. One common method is the reaction of cyclopentene with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of thiocyanates, including this compound, often involves large-scale thiocyanation reactions. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Formylcyclopent-1-en-1-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Formylcyclopent-1-en-1-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formylcyclopent-1-en-1-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

60145-45-1

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

(2-formylcyclopenten-1-yl) thiocyanate

InChI

InChI=1S/C7H7NOS/c8-5-10-7-3-1-2-6(7)4-9/h4H,1-3H2

InChI Key

PNTXONUGBRGERV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)SC#N)C=O

Origin of Product

United States

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